molecular formula C13H17N3O6S B15245993 [(3aR,4R,6R,6aR)-2,2-dimethyl-4-(3-oxo-5-sulfanylidene-1,2,4-triazin-2-yl)-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methyl acetate

[(3aR,4R,6R,6aR)-2,2-dimethyl-4-(3-oxo-5-sulfanylidene-1,2,4-triazin-2-yl)-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methyl acetate

Cat. No.: B15245993
M. Wt: 343.36 g/mol
InChI Key: XVXFZTSUHOUURY-QCNRFFRDSA-N
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Description

[(3aR,4R,6R,6aR)-2,2-dimethyl-4-(3-oxo-5-sulfanylidene-1,2,4-triazin-2-yl)-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methyl acetate is a complex organic compound with a unique structure that includes a triazine ring, a furan ring, and a dioxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3aR,4R,6R,6aR)-2,2-dimethyl-4-(3-oxo-5-sulfanylidene-1,2,4-triazin-2-yl)-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methyl acetate involves multiple stepsThe reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and optimizing the conditions for maximum efficiency .

Chemical Reactions Analysis

Types of Reactions

[(3aR,4R,6R,6aR)-2,2-dimethyl-4-(3-oxo-5-sulfanylidene-1,2,4-triazin-2-yl)-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methyl acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various halogenating agents. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups .

Scientific Research Applications

[(3aR,4R,6R,6aR)-2,2-dimethyl-4-(3-oxo-5-sulfanylidene-1,2,4-triazin-2-yl)-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methyl acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of [(3aR,4R,6R,6aR)-2,2-dimethyl-4-(3-oxo-5-sulfanylidene-1,2,4-triazin-2-yl)-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methyl acetate involves its interaction with specific molecular targets such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interference with protein-protein interactions .

Comparison with Similar Compounds

Similar Compounds

    [(3aR,4R,6R,6aR)-6-(4-(hydroxyamino)-2-oxopyrimidin-1(2H)-yl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl]methyl isobutyrate: Similar structure but different functional groups.

    [(3aR,4R,6R,6aR)-2,2-dimethyl-6-(2-oxo-4-(1H-1,2,4-triazol-1-yl)pyrimidin-1(2H)-yl)tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]methyl isobutyrate: Contains a triazole ring instead of a triazine ring.

Uniqueness

The uniqueness of [(3aR,4R,6R,6aR)-2,2-dimethyl-4-(3-oxo-5-sulfanylidene-1,2,4-triazin-2-yl)-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methyl acetate lies in its specific combination of functional groups and rings, which confer unique chemical and biological properties. This makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C13H17N3O6S

Molecular Weight

343.36 g/mol

IUPAC Name

[(3aR,4R,6R,6aR)-2,2-dimethyl-4-(3-oxo-5-sulfanylidene-1,2,4-triazin-2-yl)-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methyl acetate

InChI

InChI=1S/C13H17N3O6S/c1-6(17)19-5-7-9-10(22-13(2,3)21-9)11(20-7)16-12(18)15-8(23)4-14-16/h4,7,9-11H,5H2,1-3H3,(H,15,18,23)/t7-,9-,10-,11-/m1/s1

InChI Key

XVXFZTSUHOUURY-QCNRFFRDSA-N

Isomeric SMILES

CC(=O)OC[C@@H]1[C@@H]2[C@H]([C@@H](O1)N3C(=O)NC(=S)C=N3)OC(O2)(C)C

Canonical SMILES

CC(=O)OCC1C2C(C(O1)N3C(=O)NC(=S)C=N3)OC(O2)(C)C

Origin of Product

United States

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